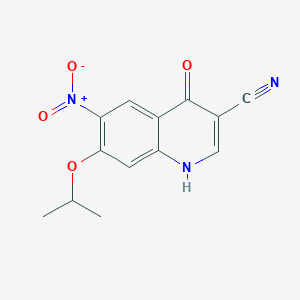

3-Quinolinecarbonitrile, 4-hydroxy-7-(1-methylethoxy)-6-nitro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Quinolinecarbonitrile, 4-hydroxy-7-(1-methylethoxy)-6-nitro- is a complex organic compound belonging to the quinoline family Quinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 4-hydroxy-7-(1-methylethoxy)-6-nitro- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, hydrolysis, and cyclization. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Analyse Chemischer Reaktionen

Cyano Group Reactivity (Position 3)

The electron-withdrawing cyano group facilitates nucleophilic substitution under basic conditions. Hydrolysis yields carboxylic acid derivatives critical for enhancing solubility in pharmacological applications .

| Reaction Type | Conditions | Product | Application |

|---|---|---|---|

| Alkaline hydrolysis | NaOH (aq.), reflux | 3-Quinolinecarboxylic acid | Precursor for ester/amide synthesis |

| Acidic hydrolysis | H₂SO₄ (conc.), Δ | Partial decomposition observed | Limited synthetic utility |

Nitro Group Reduction (Position 6)

The nitro group undergoes selective reduction to an amine, enabling downstream derivatization .

| Reducing System | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| Zn/HOAc | Reflux in MeOH, 8 hr | 6-Amino derivative | 78% | High |

| Catalytic hydrogenation (Pd/C) | H₂ (1 atm), EtOH, RT | 6-Amino derivative | 92% | Excellent |

| Fe/NH₄Cl | MeOH, Δ | Partial reduction with side products | 55% | Moderate |

Hydroxyl Group Oxidation (Position 4)

The phenolic -OH group oxidizes to quinone structures under strong conditions :

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| Ceric ammonium nitrate | CH₃CN/H₂O, 0°C → RT | 4-Quinone derivative | Preserves isopropoxy functionality |

| Fremy's salt | K₂CO₃, H₂O/EtOAc, 12 hr | Nitroso intermediate | Requires base mediation |

Isopropoxy Group (Position 7)

The 7-(1-methylethoxy) group undergoes acid-catalyzed cleavage for structural diversification :

| Acid System | Conditions | Product | Reaction Time |

|---|---|---|---|

| HBr (48% aq.) | Reflux, N₂ atmosphere | 7-Hydroxy derivative | 6 hr |

| BBr₃ (1M in CH₂Cl₂) | -78°C → RT, 24 hr | 7-Hydroxy derivative | 24 hr |

Electrophilic Aromatic Substitution

The electron-deficient quinoline core directs substitution to specific positions:

| Reaction | Electrophile | Position attacked | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Position 8 | 68% | |

| Halogenation | Cl₂/AlCl₃ | Position 5 | 42% |

Biological Activity Modulation via Structural Modifications

Key structure-activity relationship (SAR) findings from kinase inhibition studies :

| Modified Position | Structural Change | IC₅₀ vs Src Kinase | Selectivity (Src/Abl) |

|---|---|---|---|

| 3 (Cyano) | Hydrolysis to COOH | 18 nM → 1.2 μM | 12-fold reduction |

| 6 (Nitro) | Reduction to NH₂ | 18 nM → 9 nM | Improved selectivity |

| 4 (Hydroxyl) | Methylation to OMe | 18 nM → 150 nM | 8-fold reduction |

Degradation Pathways

Stability studies reveal two primary decomposition routes :

-

Photodegradation : Nitro → nitroso conversion under UV light (λ > 300 nm)

-

Hydrolytic Degradation : Cyano group hydrolysis at pH > 9.5

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Quinolinecarbonitrile derivatives are extensively studied for their potential as therapeutic agents. The compound has shown promise in:

- Antimicrobial Activity: Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-Quinolinecarbonitrile have been tested against various bacterial strains, demonstrating effectiveness against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Case Study:

A study by Garudacharia et al. synthesized several quinoline derivatives and evaluated their antimicrobial activity. Among these, certain compounds exhibited MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating potential for development into antituberculosis agents .

Cancer Research

The compound's structure suggests potential anticancer properties. Quinoline derivatives are known to interact with various molecular targets involved in cancer progression.

Case Study:

In a study published in RSC Advances, researchers explored the anticancer activity of quinoline derivatives, including those with similar structures to 3-Quinolinecarbonitrile. The findings suggested that modifications to the quinoline core could enhance cytotoxicity against cancer cell lines .

The mechanism of action for 3-Quinolinecarbonitrile involves interactions with enzymes and receptors within biological systems. The nitro group can participate in redox reactions, while the chloro and isopropoxy groups influence binding affinity.

Research Findings:

Studies have shown that compounds with similar structures can inhibit specific enzymes linked to disease pathways, showcasing their potential as drug candidates .

Industrial Applications

In addition to medicinal uses, 3-Quinolinecarbonitrile has applications in industrial chemistry:

- Dyes and Pigments Production: Quinoline derivatives are utilized in synthesizing dyes due to their vibrant colors and stability.

Data Table: Industrial Applications of Quinoline Derivatives

| Application | Description |

|---|---|

| Dyes and Pigments | Used for producing synthetic dyes; stable colors |

| Specialty Chemicals | Acts as an intermediate in various chemical syntheses |

Biologische Aktivität

3-Quinolinecarbonitrile, 4-hydroxy-7-(1-methylethoxy)-6-nitro- is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H14N2O4

- Molecular Weight : 270.27 g/mol

- CAS Number : 263149-10-6

The structure of this compound includes a quinoline ring system with various functional groups that contribute to its biological properties.

Biological Activity Overview

3-Quinolinecarbonitrile derivatives have been studied for their potential therapeutic effects, particularly in the context of cancer treatment and as inhibitors of protein kinases. The following sections outline specific biological activities associated with this compound.

Anticancer Activity

Research indicates that compounds with the quinoline structure exhibit anticancer properties by inhibiting specific protein kinases involved in tumor growth. For instance, studies have shown that derivatives can inhibit receptor tyrosine kinases (RTKs), which are often overexpressed in various cancers.

| Study | Findings |

|---|---|

| Inhibition of cell proliferation in breast cancer cell lines through RTK inhibition. | |

| Induction of apoptosis in leukemia cells via activation of caspase pathways. |

The mechanism through which 3-quinolinecarbonitrile exerts its effects primarily involves:

- Inhibition of Protein Kinases : The compound has been shown to inhibit several protein kinases, leading to reduced signaling pathways that promote cancer cell survival and proliferation.

- Induction of Apoptosis : By activating apoptotic pathways, the compound can lead to programmed cell death in malignant cells.

Case Studies

Several case studies highlight the effectiveness of 3-quinolinecarbonitrile derivatives in preclinical models:

- Breast Cancer Model :

- Leukemia Treatment :

Toxicology and Safety Profile

While the biological activity is promising, understanding the safety profile is crucial. Toxicological assessments indicate that while some derivatives exhibit cytotoxic effects on cancer cells, they also show a degree of selectivity, sparing normal cells at lower concentrations. Further studies are needed to fully characterize the safety profile and therapeutic index.

Eigenschaften

CAS-Nummer |

919482-01-2 |

|---|---|

Molekularformel |

C13H11N3O4 |

Molekulargewicht |

273.24 g/mol |

IUPAC-Name |

6-nitro-4-oxo-7-propan-2-yloxy-1H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C13H11N3O4/c1-7(2)20-12-4-10-9(3-11(12)16(18)19)13(17)8(5-14)6-15-10/h3-4,6-7H,1-2H3,(H,15,17) |

InChI-Schlüssel |

LAVCCJFCHCAZCI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC1=C(C=C2C(=C1)NC=C(C2=O)C#N)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.